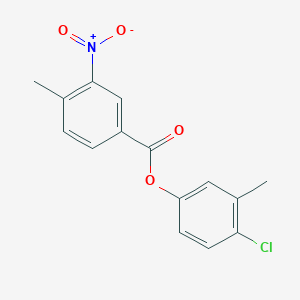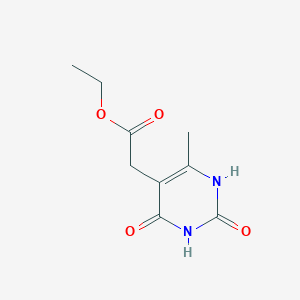![molecular formula C20H31N3O2 B5621834 (3R*,4S*)-3,4-dimethyl-1-{[4-(3-methylphenyl)-1-piperazinyl]acetyl}-4-piperidinol](/img/structure/B5621834.png)
(3R*,4S*)-3,4-dimethyl-1-{[4-(3-methylphenyl)-1-piperazinyl]acetyl}-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules that incorporate elements of piperidine and piperazine, both of which are significant in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. Research often focuses on synthesizing such molecules with specific stereochemistry to explore their potential interactions with biological targets.
Synthesis Analysis
Synthesis of complex molecules like the one mentioned often involves multi-step organic reactions, starting from simpler precursors. Techniques can include cyclocondensation reactions, Mannich reactions, and the use of specific catalysts to achieve the desired stereochemistry. For example, the synthesis of piperidine derivatives can be achieved by a four-component cyclocondensation, demonstrating the complexity and creativity required in organic synthesis (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The analysis of molecular structure is crucial in understanding the physical and chemical properties of compounds. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, the crystal and molecular structure of related compounds can reveal insights into hydrogen bonding, C-H…π interactions, and the overall 3D conformation, which are critical for the interaction with biological targets (Khan, Ibrar, Lal, Altaf, & White, 2013).
Propriétés
IUPAC Name |
1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-[4-(3-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-5-4-6-18(13-16)22-11-9-21(10-12-22)15-19(24)23-8-7-20(3,25)17(2)14-23/h4-6,13,17,25H,7-12,14-15H2,1-3H3/t17-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSNALUZBAJMM-XLIONFOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)CN2CCN(CC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)CN2CCN(CC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5621768.png)
![1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5621782.png)
![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)

![3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5621805.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5621820.png)
![N-{(3R*,4S*)-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5621825.png)
![(1S*,5R*)-3-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621827.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5621854.png)
![2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5621860.png)
![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-1,4-oxazepane](/img/structure/B5621872.png)